Cas no 2475-78-7 (Methyl 2-amino-5-ethylbenzoate)

Methyl 2-amino-5-ethylbenzoate is a benzoate ester derivative featuring both amino and ethyl functional groups, making it a versatile intermediate in organic synthesis. Its molecular structure (C₁₀H₁₃NO₂) combines aromaticity with reactive sites, enabling applications in pharmaceuticals, agrochemicals, and fine chemical production. The compound’s ethyl substitution enhances lipophilicity, while the ester and amino groups facilitate further functionalization, such as amidation or condensation reactions. It is particularly valued for its stability under standard conditions and compatibility with common synthetic protocols. This compound is typically supplied with high purity, ensuring consistent performance in research and industrial processes. Proper handling requires standard laboratory precautions due to its potential sensitivity to moisture and light.
Methyl 2-amino-5-ethylbenzoate structure
2475-78-7 structure
Product Name:Methyl 2-amino-5-ethylbenzoate
CAS No:2475-78-7
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD12159806
CID:1082542
PubChem ID:14209969
Update Time:2025-05-26

Methyl 2-amino-5-ethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-5-ethylbenzoate
    • 2-amino-5-ethylbenzoic acid methyl ester
    • AGN-PC-000Q1E
    • AK-40248
    • Benzoic acid, 2-amino-5-ethyl-, methyl ester
    • EN300-79007
    • SureCN221403
    • CAA47578
    • DB-302867
    • 2475-78-7
    • G41333
    • AKOS008140004
    • SCHEMBL221403
    • Z594218572
    • methyl2-amino-5-ethylbenzoate
    • A1-41633
    • MDL: MFCD12159806
    • Inchi: 1S/C10H13NO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3,11H2,1-2H3
    • InChI Key: ZJDZGWIALYBAIL-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C(C=CC(=C1)CC)N)=O

Computed Properties

  • Exact Mass: 179.09469
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

Methyl 2-amino-5-ethylbenzoate Pricemore >>

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